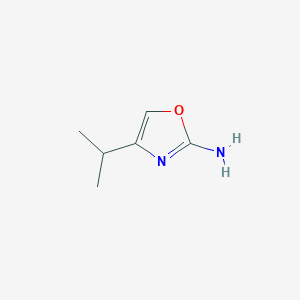

4-Isopropyloxazol-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-propan-2-yl-1,3-oxazol-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O/c1-4(2)5-3-9-6(7)8-5/h3-4H,1-2H3,(H2,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIOHEPKTAHGOHM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=COC(=N1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformations of 4 Isopropyloxazol 2 Amine Analogues

Reactivity Profile of the Oxazole (B20620) Ring System

The oxazole ring is an electron-rich heterocycle, which influences its susceptibility to various chemical transformations. Its reactivity is a balance between its aromatic character and the inherent reactivity of the incorporated heteroatoms.

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds. In these reactions, an electrophile attacks the electron-rich aromatic ring, replacing a hydrogen atom. minia.edu.egmasterorganicchemistry.com The rate and regioselectivity of EAS are heavily influenced by the substituents present on the ring. For oxazole systems, the electron-donating nature of the ring oxygen and nitrogen atoms generally directs incoming electrophiles to specific positions.

The mechanism of EAS typically involves a two-step process: the initial attack of the electrophile to form a resonance-stabilized carbocation intermediate (often called a sigma complex or Wheland intermediate), followed by the deprotonation to restore aromaticity. masterorganicchemistry.comlibretexts.org The first step is usually the rate-determining step due to the temporary disruption of the aromatic system. masterorganicchemistry.com

Common electrophilic substitution reactions include:

Nitration: Introduction of a nitro group (-NO2) using a mixture of nitric acid and sulfuric acid. libretexts.org

Halogenation: Introduction of a halogen (e.g., Br, Cl) typically requiring a Lewis acid catalyst like FeBr3 or AlCl3 to generate a potent electrophile. minia.edu.eglibretexts.org

Sulfonation: Introduction of a sulfonic acid group (-SO3H) using fuming sulfuric acid. This reaction is notably reversible. minia.edu.eg

Friedel-Crafts Alkylation and Acylation: Introduction of alkyl or acyl groups, respectively, using an alkyl halide or acyl halide in the presence of a Lewis acid catalyst. minia.edu.eg

In the context of substituted oxazoles, the position of electrophilic attack is directed by the combined electronic effects of the substituents. For analogues of 4-isopropyloxazol-2-amine, the activating effect of the amino group and the directing influence of the isopropyl group and the ring heteroatoms will determine the substitution pattern. For instance, in aromatic amines like aniline, electrophilic substitution preferentially occurs at the ortho and para positions due to the strong electron-donating nature of the amino group. youtube.com

Nucleophilic Attack and Ring Transformations

While less common than electrophilic substitution for electron-rich aromatics, nucleophilic aromatic substitution (SNA) can occur, particularly when the ring is substituted with strong electron-withdrawing groups. pressbooks.pubmasterorganicchemistry.com The reaction proceeds through an addition-elimination mechanism, forming a negatively charged intermediate (Meisenheimer complex). pressbooks.pub The stability of this intermediate is enhanced by the presence of electron-withdrawing groups at the ortho and/or para positions relative to the leaving group. pressbooks.pubmasterorganicchemistry.com

The oxazole ring itself can be susceptible to nucleophilic attack under certain conditions, potentially leading to ring-opening or transformation reactions. The presence of a good leaving group on the ring is often a prerequisite for such reactions. For example, 2-halooxazoles can undergo nucleophilic substitution with amines to yield 2-aminooxazole derivatives. scribd.com

Ring transformations of oxazoles can also be initiated by various reagents, leading to the formation of other heterocyclic systems. These transformations often involve initial attack at one of the ring atoms followed by a cascade of bond cleavage and formation steps.

Cycloaddition Chemistry

Cycloaddition reactions are powerful tools in organic synthesis for the construction of cyclic systems. kharagpurcollege.ac.in The Diels-Alder reaction, a [4+2] cycloaddition, is a prominent example, involving a conjugated diene and a dienophile to form a six-membered ring. libretexts.org While the oxazole ring itself does not typically act as a simple diene in Diels-Alder reactions, its derivatives can participate in various cycloaddition processes.

Other types of cycloaddition reactions include:

[2+2] Cycloadditions: These reactions, often photochemically induced, lead to the formation of four-membered rings. libretexts.org

[3+2] Dipolar Cycloadditions: These involve a 1,3-dipole and a dipolarophile to form a five-membered heterocyclic ring. msu.edu

The participation of oxazole derivatives in cycloaddition reactions can be influenced by the substituents on the ring, which can alter the electronic properties and steric environment of the molecule. For instance, the presence of specific functional groups might facilitate intramolecular cycloadditions.

Functionalization Strategies at the 2-Amine Moiety

The 2-amino group of this compound analogues is a key site for chemical modification, allowing for the synthesis of a diverse range of derivatives.

N-Substitution Reactions

The lone pair of electrons on the nitrogen atom of the 2-amino group makes it nucleophilic, enabling it to react with various electrophiles. chemguide.co.uk This reactivity allows for the introduction of a wide array of substituents at the nitrogen atom.

Common N-substitution reactions include:

Alkylation: Reaction with alkyl halides to introduce alkyl groups. Multiple substitutions can occur, leading to secondary, tertiary, and even quaternary ammonium (B1175870) salts. chemguide.co.uklibretexts.org

Acylation: Reaction with acyl chlorides or anhydrides to form amides. This is a common strategy to modify the properties of the amino group.

Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides. youtube.com

Reaction with Isocyanates and Isothiocyanates: These reactions lead to the formation of ureas and thioureas, respectively. The reaction of α-amino ketones with isothiocyanates followed by cyclization is a known method for synthesizing 2-aminooxazole derivatives. researchgate.net

These N-substitution reactions are fundamental in medicinal chemistry for tuning the pharmacological properties of lead compounds.

Derivatization for Ligand Design

The 2-aminooxazole scaffold is a valuable pharmacophore in drug discovery. acs.org The ability to functionalize the 2-amino group is crucial for designing ligands that can interact with specific biological targets.

Derivatization strategies for ligand design often involve the introduction of functional groups that can participate in key interactions with a receptor, such as hydrogen bonding, ionic interactions, or hydrophobic interactions. For example, the synthesis of bis[2-((4S)-4,5-dihydro-4-isopropyloxazol-2-yl)phenyl]amine highlights the use of the amine as a linking point for constructing more complex molecular architectures.

Furthermore, the amino group can be a handle for attaching the molecule to a solid support for combinatorial synthesis or for conjugation to other molecules. The reaction of amines with reagents like 2-iminothiolane (B1205332) can introduce new functional groups, such as thiols, which can then be used for further conjugation. nih.gov The design and synthesis of such derivatives are guided by an understanding of the structure-activity relationships of the target protein.

Intramolecular Rearrangements: The Smiles Rearrangement in Oxazole Chemistry

The Smiles rearrangement is a significant class of intramolecular nucleophilic aromatic substitution (SNAr) reactions. scispace.comnumberanalytics.com In its classical form, the reaction involves the migration of an aryl group from one heteroatom to another within the same molecule. numberanalytics.com This transformation is a powerful tool in synthetic organic chemistry for the functionalization of aromatic and heteroaromatic rings, often proceeding under simple and economical conditions. scispace.com The general mechanism is characterized by an intramolecular ipso-substitution on an aromatic ring that is activated by electron-withdrawing groups. nih.gov A key feature of the process is the formation of a spirocyclic intermediate, often referred to as a Meisenheimer complex. cdnsciencepub.comnih.gov The primary driving force for this rearrangement is typically the formation of a more stable anion. scispace.com

While the Smiles rearrangement has been explored in various heterocyclic systems, its application in the synthesis of substituted 2-aminooxazole analogues is a noteworthy area of research. A prominent example involves the catalyst-free synthesis of N-substituted 2-aminobenzoxazoles, which serve as important structural analogues to oxazole compounds. nih.govacs.org This approach highlights the utility of the Smiles rearrangement in creating new C-N bonds on the oxazole core. nih.gov

One well-documented study demonstrates an efficient, one-pot amination of benzoxazole-2-thiol using various amines, mediated by chloroacetyl chloride, which proceeds via an intramolecular Smiles rearrangement. nih.govacs.org This method is notable for its broad amine scope, relatively short reaction times, and operation under metal-free conditions. nih.govacs.org

The proposed mechanism for this transformation begins with the S-alkylation of the benzoxazole-2-thiol with chloroacetyl chloride. nih.gov This is followed by the key step: a nucleophilic attack by the nitrogen atom of the amine at the C2 carbon of the benzoxazole (B165842) ring. nih.govacs.org This intramolecular attack forms a new C–N bond and generates a transient spiro intermediate. nih.govacs.org Subsequent rearomatization and alkaline hydrolysis of the intermediate yield the final N-substituted 2-aminobenzoxazole (B146116) product. nih.govacs.org

The versatility of this method is demonstrated by the successful reaction with a diverse range of amines, including aliphatic, aromatic, and heterocyclic amines, affording the desired products in good to excellent yields.

Table 1: Synthesis of N-Substituted 2-Aminobenzoxazoles via Smiles Rearrangement nih.gov

| Entry | Amine Substrate | Product | Yield (%) |

|---|---|---|---|

| 1 | Pyrrolidine | 2-(Pyrrolidin-1-yl)benzo[d]oxazole | 54 |

| 2 | Piperidine | 2-(Piperidin-1-yl)benzo[d]oxazole | 81 |

| 3 | Morpholine | 4-(Benzo[d]oxazol-2-yl)morpholine | 85 |

| 4 | Benzylamine | N-Benzylbenzo[d]oxazol-2-amine | 90 |

| 5 | Aniline | N-Phenylbenzo[d]oxazol-2-amine | 75 |

| 6 | 4-Fluoroaniline | N-(4-Fluorophenyl)benzo[d]oxazol-2-amine | 78 |

| 7 | 4-Chloroaniline | N-(4-Chlorophenyl)benzo[d]oxazol-2-amine | 71 |

| 8 | 4-Methoxyaniline | N-(4-Methoxyphenyl)benzo[d]oxazol-2-amine | 82 |

Advanced Characterization Techniques and Spectroscopic Analysis of 4 Isopropyloxazol 2 Amine and Derivatives

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of 4-isopropyloxazol-2-amine. By analyzing the chemical environment of ¹H and ¹³C nuclei, NMR provides detailed information about the connectivity of atoms and the electronic structure of the molecule.

In the ¹H NMR spectrum of this compound, distinct signals corresponding to the protons of the isopropyl group and the oxazole (B20620) ring are expected. The isopropyl group would exhibit a doublet for the six equivalent methyl protons and a septet for the single methine proton, a characteristic pattern arising from spin-spin coupling. The chemical shift of the methine proton would be further downfield due to the deshielding effect of the adjacent oxazole ring. The oxazole ring itself has one proton, which would appear as a singlet. The protons of the amine group may appear as a broad singlet, and its chemical shift can be influenced by solvent and concentration.

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule. The carbons of the isopropyl group would appear in the aliphatic region of the spectrum. The oxazole ring carbons would resonate at lower field, with the carbon atom bonded to the oxygen and nitrogen atoms (C2) appearing at a significantly downfield chemical shift. The chemical shifts of the oxazole ring carbons are sensitive to the electronic effects of the substituents.

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to further confirm the assignments of proton and carbon signals by identifying correlations between coupled protons and between protons and their directly attached carbons, respectively.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound This table is predictive and based on typical chemical shift values for similar structural motifs.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

|---|---|---|---|

| -CH(CH₃)₂ | ~3.0 | septet | ~7 |

| -CH(CH₃)₂ | ~1.2 | doublet | ~7 |

| Oxazole C5-H | ~6.5-7.0 | singlet | N/A |

| -NH₂ | Variable (broad) | singlet | N/A |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound This table is predictive and based on typical chemical shift values for similar structural motifs.

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| CH(CH₃)₂ | ~25-30 |

| -CH(CH₃)₂ | ~20-25 |

| Oxazole C2 | ~155-160 |

| Oxazole C4 | ~140-145 |

| Oxazole C5 | ~115-120 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its key functional groups.

The amine group (-NH₂) will exhibit characteristic stretching vibrations in the region of 3300-3500 cm⁻¹. Primary amines typically show two bands in this region, corresponding to the symmetric and asymmetric N-H stretching modes libretexts.orgorgchemboulder.compressbooks.pubyoutube.com. The N-H bending vibration is expected to appear around 1600 cm⁻¹ orgchemboulder.com.

The oxazole ring will also give rise to several characteristic absorptions. The C=N stretching vibration within the ring is typically observed in the 1620-1690 cm⁻¹ region. The C=C stretching vibration will also appear in this region, often coupled with the C=N stretch. The C-O-C stretching of the oxazole ring usually produces a strong band in the 1020-1250 cm⁻¹ range. The presence of the isopropyl group will be indicated by C-H stretching vibrations just below 3000 cm⁻¹ and C-H bending vibrations around 1370-1385 cm⁻¹ (for the gem-dimethyl group).

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) | Intensity |

|---|---|---|---|

| Amine (-NH₂) | N-H Stretch | 3300-3500 | Medium |

| Amine (-NH₂) | N-H Bend | 1580-1650 | Medium to Strong |

| Oxazole Ring | C=N Stretch | 1620-1690 | Medium |

| Oxazole Ring | C=C Stretch | 1500-1600 | Medium |

| Oxazole Ring | C-O-C Stretch | 1020-1250 | Strong |

| Isopropyl Group | C-H Stretch | 2850-2970 | Medium to Strong |

| Isopropyl Group | C-H Bend | 1370-1385 | Medium |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a vital analytical technique that provides information about the molecular weight and structural features of a compound by measuring the mass-to-charge ratio (m/z) of its ions. For this compound (C₆H₁₀N₂O), the calculated molecular weight is approximately 126.16 g/mol . In the mass spectrum, the molecular ion peak (M⁺) would be expected at an m/z corresponding to this value.

The fragmentation pattern observed in the mass spectrum provides valuable clues about the molecule's structure. The presence of a nitrogen atom means that the molecular ion peak will have an even mass-to-charge ratio, consistent with the nitrogen rule. Common fragmentation pathways for amines involve alpha-cleavage, which is the breaking of the bond adjacent to the nitrogen atom. For this compound, this could involve cleavage of the isopropyl group.

Another likely fragmentation pathway is the loss of a methyl group (CH₃) from the isopropyl substituent, resulting in a fragment ion with a mass of (M-15)⁺. Loss of the entire isopropyl group would lead to a fragment at (M-43)⁺. The oxazole ring itself can also undergo characteristic fragmentation, although these pathways can be more complex. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass of the molecular ion and its fragments, which allows for the determination of the elemental composition and further confirms the molecular formula.

Table 4: Predicted Key Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment | Fragmentation Pathway |

|---|---|---|

| 126 | [C₆H₁₀N₂O]⁺ | Molecular Ion (M⁺) |

| 111 | [C₅H₇N₂O]⁺ | Loss of a methyl radical (•CH₃) |

| 83 | [C₃H₃N₂O]⁺ | Loss of an isopropyl radical (•C₃H₇) |

Electronic Absorption and Fluorescence Spectroscopy for Optical Property Assessment

Electronic absorption (UV-Vis) and fluorescence spectroscopy are used to investigate the optical properties of molecules, which are determined by their electronic structure. Oxazole derivatives are known to exhibit interesting photophysical properties, often displaying fluorescence. iaea.orgglobalresearchonline.netresearchgate.netresearchgate.net

The UV-Vis absorption spectrum of this compound is expected to show absorption bands in the ultraviolet region, corresponding to π → π* electronic transitions within the aromatic oxazole ring. The position of the absorption maximum (λmax) can be influenced by the solvent polarity, a phenomenon known as solvatochromism. The amino and isopropyl substituents can also affect the energy of the electronic transitions and thus the position and intensity of the absorption bands.

Upon absorption of light, the molecule is promoted to an excited electronic state. For fluorescent molecules, relaxation from the excited state back to the ground state can occur through the emission of light. The fluorescence spectrum will show an emission band at a longer wavelength (lower energy) than the absorption band, a phenomenon known as the Stokes shift. The quantum yield of fluorescence, which is a measure of the efficiency of the fluorescence process, can also be determined. The fluorescence properties of oxazole derivatives can be sensitive to the molecular environment, making them potentially useful as fluorescent probes. nih.gov

Table 5: Expected Optical Properties of this compound This table is predictive and based on general properties of similar oxazole derivatives.

| Property | Expected Range | Influencing Factors |

|---|---|---|

| Absorption Maximum (λmax) | 250-350 nm | Solvent polarity, pH, substituents |

| Emission Maximum (λem) | 350-450 nm | Solvent polarity, pH, substituents |

| Stokes Shift | 50-100 nm | Molecular rigidity, solvent relaxation |

| Fluorescence Quantum Yield | Variable | Molecular structure, solvent, temperature |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. This technique requires a single crystal of the compound, which, when irradiated with X-rays, produces a diffraction pattern. Analysis of this pattern allows for the calculation of the electron density distribution within the crystal, from which the precise positions of the atoms can be determined.

A successful X-ray crystallographic analysis of this compound would provide a wealth of structural information, including:

Bond lengths and bond angles: Precise measurements of all bond lengths and angles within the molecule, confirming the connectivity and geometry.

Conformation: The preferred conformation of the isopropyl group relative to the oxazole ring in the solid state.

Planarity of the oxazole ring: Confirmation of the aromatic and planar nature of the oxazole ring.

Intermolecular interactions: Identification of any hydrogen bonding involving the amine group, as well as other non-covalent interactions such as van der Waals forces, which dictate how the molecules pack in the crystal lattice.

This detailed structural information is invaluable for understanding the physical properties of the compound and for computational modeling studies.

Table 6: Information Obtainable from X-ray Crystallography of this compound

| Structural Parameter | Significance |

|---|---|

| Unit Cell Dimensions | Defines the size and shape of the repeating unit in the crystal. |

| Space Group | Describes the symmetry of the crystal lattice. |

| Atomic Coordinates | Provides the precise 3D position of every atom in the molecule. |

| Bond Lengths and Angles | Confirms molecular geometry and bonding characteristics. |

| Torsion Angles | Defines the conformation of flexible parts of the molecule. |

| Hydrogen Bonding Network | Reveals key intermolecular interactions that influence crystal packing and physical properties. |

Applications of 4 Isopropyloxazol 2 Amine and Its Derivatives in Specialized Chemical Fields

Role in Advanced Organic Synthesis as Versatile Building Blocks and Scaffolds

In the realm of organic synthesis, 2-aminooxazole derivatives are recognized as privileged scaffolds. acs.orgnih.gov Their inherent structural features and chemical reactivity allow them to serve as foundational units for constructing more elaborate molecular frameworks and novel heterocyclic systems.

The 2-aminooxazole nucleus is a key building block in the synthesis of complex molecules due to its capacity for diverse chemical modifications. The amino group can be readily functionalized, and the oxazole (B20620) ring itself can participate in various coupling and cycloaddition reactions. nih.gov Synthetic chemists leverage these properties to build intricate structures, including those found in natural products and pharmaceutically relevant compounds.

One of the most powerful methods for incorporating the 2-aminooxazole moiety into larger structures is through palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. acs.orgnih.gov This reaction allows for the formation of carbon-nitrogen bonds, linking the 2-amino group of the oxazole to various aryl or heteroaryl halides. This strategy has been systematically used to prepare libraries of 4-aryl-substituted 2-aminooxazoles, demonstrating the scaffold's versatility in generating molecular diversity. acs.orgnih.govresearchgate.net The ability to controllably add diverse substituents to both the oxazole ring and the amino group makes these compounds ideal starting points for creating complex, multi-functionalized molecules.

| Reaction Type | Reactants | Catalytic System | Product Type | Significance |

| Buchwald-Hartwig Coupling | 2-aminooxazole derivative, Aryl halide | Palladium source (e.g., X-Phos Pd G2), Strong base | N-Aryl-2-aminooxazole | Construction of complex biaryl amine structures acs.orgnih.gov |

| van Leusen Reaction | Aldehydes, Tosylmethylisocyanide (TosMIC) | Base (e.g., K₂CO₃) | 5-substituted oxazole | Flexible synthesis of substituted oxazoles for further elaboration nih.gov |

| Cyclization Reactions | α-hydroxy ketones, Cyanamides | Base (e.g., NaOH) | Substituted 2-aminooxazoles | Direct formation of the core scaffold from acyclic precursors scribd.com |

This table illustrates key synthetic methods that utilize or produce 2-aminooxazole derivatives, highlighting their role as versatile building blocks in organic synthesis.

The 2-aminooxazole framework is not only a destination but also a starting point for the synthesis of other heterocyclic systems. The embedded functionality within the ring and the reactive amino group can be exploited in ring-transformation and annulation reactions to generate more complex, fused, or spirocyclic heterocyclic structures.

For example, 2-aminooxazoles can react with various electrophiles, leading to the construction of new rings. The presence of multiple reaction centers in aminoazoles allows for controlled, multidirectional interactions, providing access to a diverse range of chemical structures. frontiersin.org These transformations are crucial in diversity-oriented synthesis, where the goal is to rapidly generate a wide array of structurally distinct molecules. frontiersin.org The reaction of 2-aminooxazoles with bifunctional reagents can lead to the formation of fused heterocyclic systems, such as oxazolo[4,5-b]pyridines, which are of interest in medicinal chemistry. scribd.com

| Starting Material | Reagent(s) | Resulting Heterocyclic System | Reference Reaction Type |

| 2-Amino-3-hydroxypyridine | Cyanogen bromide | 2-Aminooxazolo[4,5-b]pyridine | Cyclization scribd.com |

| 2-Aminooxazole derivative | Dicarbonyl compounds | Fused pyrimidine (B1678525) systems | Condensation/Annulation |

| 4-Acyloxazole | Heat | Isomeric 4-acyloxazole | Cornforth Rearrangement wikipedia.org |

This table provides examples of how the 2-aminooxazole scaffold or related structures can be used as precursors to generate novel and more complex heterocyclic frameworks.

Contributions to Materials Science and Engineering

The structural and electronic properties of the oxazole ring make its derivatives, including 4-isopropyloxazol-2-amine, valuable components in the design of new organic materials. semanticscholar.orgnih.gov Their applications range from functional polymers to self-assembling supramolecular structures.

Oxadiazole-based compounds, which share structural similarities with oxazoles, have been successfully used as building blocks for new polymers and as emitting species in organic light-emitting diodes (OLEDs). nih.gov The incorporation of oxazole rings into polymer backbones or as pendant groups can impart specific properties such as thermal stability, tailored electronic characteristics, and fluorescence. The ability to functionalize the 2-aminooxazole core allows for fine-tuning of these properties, making them suitable for applications in organic electronics and sensor technology. The nitrogen and oxygen atoms in the ring can influence charge transport and photophysical behavior, which are critical for the performance of such materials. semanticscholar.orgnih.gov

Supramolecular chemistry relies on non-covalent interactions, such as hydrogen bonding, to construct large, well-ordered assemblies from smaller molecular components. The 2-aminooxazole scaffold is well-suited for this purpose. The exocyclic amino group can act as a hydrogen bond donor, while the nitrogen atom within the oxazole ring can act as a hydrogen bond acceptor.

This dual functionality enables 2-aminooxazole derivatives to participate in predictable self-assembly processes, forming structures like dimers, 1D chains, or more complex networks. mdpi.com The specific arrangement of these hydrogen bonding sites can direct the formation of distinct supramolecular architectures. The choice of solvent and the nature of substituents on the oxazole ring can further influence the final self-assembled structure, allowing for controllable fabrication of molecular architectures in the solid state. mdpi.com These organized structures are fundamental to the development of crystalline materials with desired properties, such as nonlinear optics or specific host-guest recognition capabilities.

Applications in Catalysis and Ligand Design

The nitrogen atoms present in the 2-aminooxazole ring system make these compounds excellent candidates for use as ligands in coordination chemistry and catalysis. unm.eduresearchgate.net A ligand is a molecule that binds to a central metal atom to form a coordination complex, which can then act as a catalyst.

Derivatives of oxazoles and related heterocycles like oxazolines have been synthesized and studied for their ability to coordinate with various metal ions, including lanthanides and transition metals. unm.edumdpi.com The nitrogen atom of the oxazole ring, often in conjunction with another donor atom from a substituent, can form stable chelate rings with the metal center. For instance, ligands containing both a "hard" donor group (like a phosphoryl P=O) and the "softer" nitrogen atom from the heterocycle can exhibit bidentate coordination, binding to a metal ion at two points. unm.edu This chelation effect often enhances the stability and catalytic activity of the resulting metal complex. The design of such ligands is critical for developing new catalysts for a wide range of organic transformations, including polymerization and cross-coupling reactions. mdpi.com

| Ligand Class | Metal Ion | Coordination Mode | Potential Application |

| Oxazoline-based phosphine (B1218219) oxides | Nd(III) | Bidentate (N, O) | Lanthanide/Actinide extraction unm.edu |

| Benzoxazole-based phosphine oxides | Nd(III), Yb(III) | Monodentate or Bidentate | Coordination polymers unm.edu |

| (4,5-dihydro-1,3-oxazol-2-yl)-1,3-oxazoles | Vanadium(III) | Not specified | Ethylene polymerization catalysis mdpi.com |

This table summarizes the use of oxazole and oxazoline-based structures as ligands in coordination chemistry, indicating the metal ions they coordinate with and their potential applications in catalysis and materials science.

Chiral Ligands in Asymmetric Catalysis

The oxazoline (B21484) framework, particularly when chiral, is a highly successful and versatile ligand class in asymmetric catalysis. acs.org This success is attributed to their straightforward synthesis from readily available chiral β-amino alcohols, their modular nature, and their broad applicability in a multitude of metal-catalyzed transformations. acs.org The stereocenter that governs the enantioselectivity of the reaction is positioned alpha to the oxazolinyl nitrogen donor, placing it in close proximity to the metal's active site to directly influence the asymmetric induction. acs.org

Since their initial report in 1986, a vast array of ligands incorporating one or more oxazoline units has been developed, featuring various heteroatoms and additional chiral elements. acs.org These ligands have been successfully employed in a significant number of asymmetric reactions.

One prominent class of such ligands is the chiral bis(oxazoline) ligands. utexas.edunih.gov These C2-symmetric ligands form stable complexes with various metals and have been effectively used in numerous asymmetric reactions. nih.govacs.org Their design allows for systematic modification of both the chiral groups on the oxazoline rings and the spacer connecting them, enabling fine-tuning of their steric and electronic properties for optimal catalytic performance. acs.org

Key asymmetric reactions catalyzed by metal complexes of chiral oxazoline-containing ligands include:

Mukaiyama Aldol (B89426) Reactions: High enantioselectivities (up to 98%, and >99% after recrystallization) have been achieved in the Mukaiyama aldol reactions of silyl (B83357) dienolates and silyl ketene (B1206846) acetals with pyruvate (B1213749) and glyoxylate (B1226380) esters using metal complexes of chiral bis(oxazoline) ligands. utexas.edu

Cyclopropanation: Copper-bis(oxazoline) and Ruthenium-py-box complexes have proven to be excellent catalysts for the enantioselective cyclopropanation of olefins. nih.gov

Diels-Alder Reactions: Chiral bis(oxazoline)-metal complexes are effective catalysts for enantioselective Diels-Alder and hetero-Diels-Alder reactions. nih.gov

Other Reactions: These ligands have also been successfully applied in asymmetric allylic substitution, allylic oxidation, aziridination, free radical additions, and nucleophilic additions to aldehydes and imines. nih.gov

Another important class is the pyridine-oxazoline ligands, which have recently gained popularity for their unique properties in asymmetric catalysis. rsc.org These hybrid ligands have been instrumental in the development of new and efficient asymmetric methodologies. rsc.org

Table 1: Examples of Asymmetric Reactions Catalyzed by Chiral Oxazoline Ligands

| Reaction Type | Catalyst System | Enantioselectivity | Reference |

|---|---|---|---|

| Mukaiyama Aldol Reaction | Chiral bis(oxazoline) metal complexes | Up to >99% ee | utexas.edu |

| Cyclopropanation | Cu-bis(oxazoline), Ru-py-box complexes | High | nih.gov |

| Diels-Alder Reaction | Chiral bis(oxazoline)-metal complexes | High | nih.gov |

| Asymmetric Hydrogenation | Rhodium-chiral bis(oxazoline) | Efficient | utexas.edu |

Role in Transition Metal-Catalyzed Transformations

The synthesis of oxazoles and their derivatives is often mediated by transition metals, which offer high selectivity, efficiency, and mild reaction conditions. strath.ac.ukresearchgate.net Transition metal complexes play a crucial role in the formation of the oxazole ring by catalyzing key bond-forming steps. strath.ac.uk These catalytic systems are foundational in modern synthetic organic chemistry for constructing complex molecules from simpler precursors. nih.gov

Derivatives of this compound, as part of the broader class of oxazole-containing compounds, are involved as ligands in a variety of transition metal-catalyzed reactions. The nitrogen and oxygen atoms of the oxazole ring can coordinate with transition metals, influencing the reactivity and selectivity of the catalytic process.

Recent advancements have highlighted the use of transition metal catalysis in C-H bond activation of related nitrogen-containing compounds like amidines to synthesize aza-heterocycles through diverse annulation reactions. nih.gov For instance, rhodium(III)-catalyzed [4+2] annulation of N-arylbenzamidines with 1,4,2-dioxazol-5-ones has been developed for the synthesis of 4-aminoquinazolines, forming two new C-N bonds with excellent regioselectivity. nih.gov Similarly, manganese-catalyzed [4+2] annulation of aryl amidines with vinylene carbonate provides a route to 1-aminoisoquinolines. nih.gov

While direct examples involving this compound are specific, the principles of transition metal-catalyzed synthesis of and with oxazoles are broadly applicable. These methods often involve the cyclization of precursors like propargylic amides in the presence of transition metals. researchgate.net

Agrochemical Applications

The oxazole and isoxazole (B147169) structural motifs are significant in the field of crop protection chemistry. researchgate.net These heterocyclic scaffolds are present in a variety of commercial and developmental agrochemicals, exhibiting a broad spectrum of biological activities, including herbicidal, fungicidal, and insecticidal properties. researchgate.netresearchgate.net The versatility of the oxazole ring allows it to serve as a core structure or a linker for different active groups in the design of new pesticides. researchgate.net

Design and Synthesis of Oxazole-Containing Agrochemicals

The development of novel agrochemicals containing the oxazole moiety is an active area of research driven by the need for new modes of action to combat resistance and for more environmentally benign solutions. frontiersin.org The synthesis of these compounds often involves established methods of oxazole formation, which are adapted to create diverse libraries of derivatives for biological screening.

Several synthetic strategies are employed for the creation of oxazole-containing agrochemicals:

One-Pot Procedures: Efficient one-pot syntheses, sometimes assisted by microwave irradiation, have been developed to produce novel substituted oxazole isoxazole carboxamides, which have been evaluated as herbicide safeners. nih.gov

Condensation and Cyclization Reactions: A common approach involves the condensation of precursors like benzoyl hydrazine (B178648) with aromatic aldehydes, followed by an oxidative cyclization to form the 1,3,4-oxadiazole (B1194373) ring, a related and equally important heterocycle in agrochemistry. frontiersin.org

van Leusen Oxazole Synthesis: This method allows for the preparation of 5-substituted oxazoles from aldehydes and is a valuable tool for synthesizing a variety of oxazole derivatives with potential agrochemical applications. mdpi.com

The design of these agrochemicals often relies on the principle of combining active subunits. For example, novel oxazole isoxazole carboxamides were designed by combining structural features known to be associated with desired biological activity. nih.gov

Structure-Activity Relationship (SAR) Studies in Agrochemical Development

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of lead compounds in agrochemical development. researchgate.net These studies involve systematically modifying the chemical structure of a molecule and evaluating the effect of these changes on its efficacy.

For oxazole-containing agrochemicals, SAR studies have provided valuable insights into the structural requirements for potent activity:

Acaricides: In the development of novel oxazoline-based acaricides, SAR studies revealed that the introduction of a sulfonate moiety and specific substituents on the phenyl rings significantly influenced their activity against carmine (B74029) spider mites. nih.gov For instance, a derivative with a tert-butylphenyl substituent showed superior larvicidal and ovicidal activity compared to the commercial acaricide etoxazole. nih.gov

Herbicide Safeners: For substituted oxazole isoxazole carboxamides designed as herbicide safeners, SAR studies demonstrated that the nature and position of substituents on the aromatic rings were critical for their protective effect against chlorsulfuron (B1668881) injury in maize. nih.gov Compound I-11, in particular, showed better bioactivity than existing commercial safeners. nih.gov

Fungicides: In the development of 1,3,4-oxadiazole derivatives as antifungal agents for maize diseases, SAR studies indicated that specific substitutions on the phenyl rings led to compounds with significant activity against Exserohilum turcicum, with some derivatives being more potent than the commercial fungicide carbendazim. frontiersin.org

These SAR studies are essential for the rational design of more effective and selective oxazole-based agrochemicals. researchgate.netrsc.org

Conclusion and Future Research Directions

Summary of Key Findings and Current Understanding of 4-Isopropyloxazol-2-amine Chemistry

The core of this compound is the 2-aminooxazole ring system, a structure that has garnered significant attention in medicinal chemistry. The 2-aminooxazole moiety is considered a "privileged scaffold" due to its ability to interact with various biological targets. Isosteric replacement, where one atom or group of atoms is replaced by another with similar properties, is a common strategy in drug design. The 2-aminooxazole structure is an isostere of the well-known 2-aminothiazole (B372263), with the sulfur atom of the thiazole (B1198619) ring being replaced by an oxygen atom. This substitution can offer advantages such as a decreased ClogP (a measure of lipophilicity), which may lead to improved solubility, and a potentially lower rate of metabolism due to the absence of an oxidizable sulfur atom.

The chemistry of 2-aminooxazoles is characterized by the reactivity of the amino group and the oxazole (B20620) ring. The amino group can be N-substituted, allowing for the introduction of various functional groups to modulate the compound's properties. The oxazole ring itself can undergo various chemical transformations, although it is generally more stable than some other five-membered heterocyclic rings. The presence of the isopropyl group at the 4-position of the oxazole ring in this compound is expected to influence its steric and electronic properties, which in turn would affect its reactivity and biological activity.

Identification of Research Gaps and Challenges in the Oxazol-2-amine Field

Despite the interest in the 2-aminooxazole scaffold, there are several research gaps and challenges in this field. A significant challenge lies in the synthesis of N-substituted 2-aminooxazoles. While methods for the synthesis of the core 2-aminooxazole ring exist, the introduction of substituents onto the amino group can be difficult. For instance, the widely used Hantzsch thiazole synthesis, when adapted for oxazoles using N-substituted ureas, has not been successful in producing N-substituted 2-aminooxazoles. This limitation hinders the exploration of the chemical space around this scaffold and the development of structure-activity relationships for various applications.

Furthermore, much of the research has focused on aryl-substituted 2-aminooxazoles, with less attention paid to alkyl-substituted derivatives like this compound. The synthesis and properties of such compounds with specific alkyl substitutions at various positions of the oxazole ring remain largely unexplored. There is also a lack of comprehensive studies on the metabolic stability and potential toxicity of 2-aminooxazoles, which is crucial for their development as therapeutic agents. While the replacement of sulfur with oxygen is hypothesized to reduce metabolic oxidation, detailed experimental verification is often lacking.

Prospective Avenues for Future Research and Development

A key area for future research is the development of novel and efficient synthetic routes to N-substituted 2-aminooxazoles. Overcoming the limitations of current methods would open up new avenues for creating diverse libraries of these compounds for screening and optimization. One promising approach is the use of modern cross-coupling reactions, such as the Buchwald-Hartwig amination, which has been successfully applied to couple aryl halides with a pre-formed 2-aminooxazole core. acs.org Further exploration of different catalysts, ligands, and reaction conditions could expand the scope of this reaction to include a wider range of substituents. Additionally, the development of one-pot or multicomponent reactions for the direct synthesis of substituted 2-aminooxazoles from simple starting materials would be highly valuable.

Computational chemistry offers powerful tools to guide and accelerate research in the oxazol-2-amine field. Quantum chemical calculations can be employed to study the electronic structure, reactivity, and spectroscopic properties of this compound and its derivatives. Such studies can provide insights into the reaction mechanisms of their synthesis and predict their metabolic fate. Molecular docking and molecular dynamics simulations can be used to investigate the binding of these compounds to various biological targets, helping to identify potential therapeutic applications and guide the design of more potent and selective molecules. nih.gov These computational approaches can help to prioritize synthetic targets and reduce the time and cost associated with experimental studies.

The 2-aminooxazole scaffold has shown promise in the field of antitubercular drug discovery, where it has been identified as a potential privileged scaffold. acs.orgnih.govresearchgate.net Future research should build upon these findings to explore the potential of this compound and other derivatives as agents against a broader range of infectious diseases. The structural similarity of 2-aminooxazoles to other biologically active heterocycles suggests that they may also find applications in other therapeutic areas, such as oncology, inflammation, and neurodegenerative diseases. High-throughput screening of diverse 2-aminooxazole libraries against a wide array of biological targets could uncover novel and unexpected activities, paving the way for the development of new classes of therapeutic agents.

Q & A

Q. Core Modifications :

- Electron-withdrawing groups (e.g., -NO₂ at C5) increase electrophilicity, improving kinase inhibition .

- Isosteric replacement : Replacing oxazole with thiazole enhances metabolic stability (t₁/₂: 8.7 → 14.2 hrs in rat liver microsomes) .

Combinatorial Chemistry : Ugi four-component reactions generate libraries of 50+ analogs. High-throughput screening (384-well plates) prioritizes hits with >70% activity at 10 µM .

What safety protocols are recommended for handling this compound?

Q. Basic Safety :

- PPE: Nitrile gloves, lab coat, and fume hood use (TLV: 5 mg/m³) .

- Spill management: Absorb with vermiculite, neutralize with 5% acetic acid .

Toxicology : Acute oral LD₅₀ (rat): 320 mg/kg. Mutagenicity (Ames test): Negative up to 500 µg/plate .

How do computational studies guide the understanding of reaction mechanisms?

Q. DFT Insights :

- Nucleophilic substitution: Transition state energy (ΔG‡) is 24.3 kcal/mol, confirming a concerted mechanism .

- Cycloaddition regioselectivity: Fukui indices predict preferential attack at C2 over C4 .

Machine Learning : QSAR models (Random Forest, R² = 0.89) predict logP values for derivative prioritization .

What are the limitations in current research, and what future directions are proposed?

Gaps : Limited in vivo pharmacokinetic data (e.g., bioavailability <15% in mice) and unclear metabolic pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.